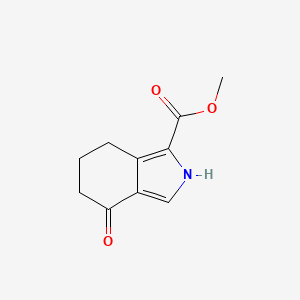

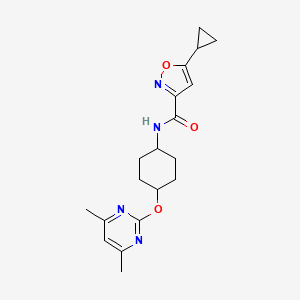

![molecular formula C9H11N3O2 B2841098 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one CAS No. 2197601-43-5](/img/structure/B2841098.png)

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one” is a chemical compound that contains a pyrrolidin-2-one ring and a 4-methylpyrimidin-2-yl group . The pyrrolidin-2-one ring is a five-membered ring with one nitrogen atom and a carbonyl group . The 4-methylpyrimidin-2-yl group is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group at the 4-position .

Molecular Structure Analysis

The pyrrolidin-2-one ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Aplicaciones Científicas De Investigación

Antiviral Activity

Compounds structurally related to 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one have been identified as potent inhibitors of viral proteases. For instance, a novel orally bioavailable inhibitor demonstrated significant antiviral activity against human rhinovirus (HRV) and related picornaviruses in vitro. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming its mechanism of action involves the inhibition of the 3C protease. Such inhibitors are considered promising for the treatment of diseases caused by picornaviruses, highlighting their therapeutic potential beyond conventional antiviral drugs (Patick et al., 2005).

Coordination Chemistry

Research on pyrimidinyl-oxypyridines and their derivatives has led to insights into their coordination behavior with metal ions. These compounds are useful in creating coordination polymers with metals like zinc(II), showcasing their versatility in forming structurally diverse and potentially functional materials. For example, studies on 4'-(Pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines revealed selective coordination to zinc(II) ions, leading to the formation of one-dimensional coordination polymers. Such materials have applications in catalysis, molecular recognition, and as precursors for advanced materials (Klein et al., 2014).

Materials Science

Compounds with pyrrolidin-2-one and pyrimidinyl moieties play a role in materials science, particularly in the synthesis of conducting polymers. Electropolymerization of related monomers has led to the development of polymers with promising electrochromic and ion receptor properties. These materials exhibit significant stability and reversible redox processes, making them suitable for applications in smart windows, displays, and sensors. The ability to tune the electrochemical and physical properties of these polymers through structural modification underscores their potential in creating customizable materials for electronic and optoelectronic devices (Mert et al., 2013).

Propiedades

IUPAC Name |

3-(4-methylpyrimidin-2-yl)oxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-2-4-11-9(12-6)14-7-3-5-10-8(7)13/h2,4,7H,3,5H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCRWRHWOPRJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)

![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)

![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)

![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)

![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)